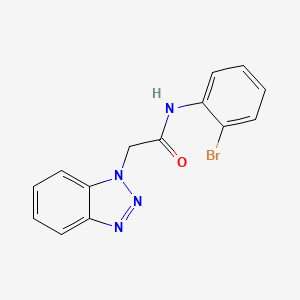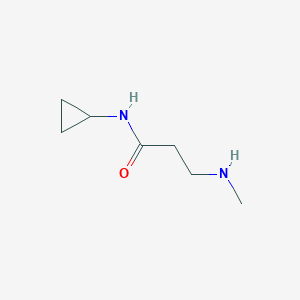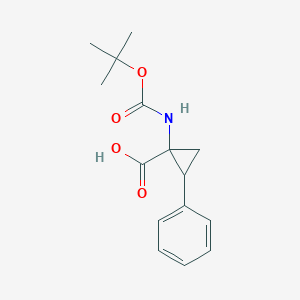![molecular formula C16H15N5OS B12122691 Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- CAS No. 1225851-82-0](/img/structure/B12122691.png)
Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-3-(phénylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl)acétamide est un composé organique complexe avec une structure unique qui comprend un cycle pyrazole, un cycle pyridine et un groupe phénylthio.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(5-Amino-3-(phénylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl)acétamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la formation du cycle pyrazole, suivie de l'introduction du cycle pyridine et du groupe phénylthio. Les réactifs courants utilisés dans ces réactions comprennent l'hydrazine, l'anhydride acétique et le thiophénol. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-(5-Amino-3-(phénylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme le méthylate de sodium. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent souvent des températures spécifiques, des solvants et des catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
N-(5-Amino-3-(phénylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl)acétamide possède une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de N-(5-Amino-3-(phénylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et font l'objet de recherches en cours.
Applications De Recherche Scientifique
Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-Phénylacétamide
- N-(2-Phényléthyl)acétamide
- N-[4-[[(5-Méthyl-3-isoxazolyl)amino]sulfonyl]phényl]acétamide
Unicité
Comparé à des composés similaires, N-(5-Amino-3-(phénylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de cycles. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
1225851-82-0 |
|---|---|
Formule moléculaire |
C16H15N5OS |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(5-amino-3-phenylsulfanyl-1-pyridin-2-ylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-11(22)19-14-15(17)21(13-9-5-6-10-18-13)20-16(14)23-12-7-3-2-4-8-12/h2-10H,17H2,1H3,(H,19,22) |
Clé InChI |
PXKMEEVUDULZEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N(N=C1SC2=CC=CC=C2)C3=CC=CC=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)


![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)




